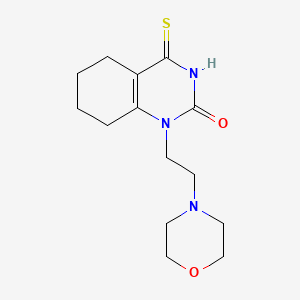

1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Description

This compound features a hexahydroquinazolin-2(1H)-one core modified with a 4-thioxo (C=S) group and a 1-(2-morpholinoethyl) substituent. The thioxo group replaces the traditional carbonyl (C=O), altering electronic properties and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c18-14-15-13(20)11-3-1-2-4-12(11)17(14)6-5-16-7-9-19-10-8-16/h1-10H2,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSCQJYDVGRGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2CCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves the reaction of 2-aminobenzamide with a suitable thiocarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding tetrahydroquinazolinone using reducing agents like sodium borohydride.

Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Tetrahydroquinazolinones.

Substitution: Derivatives with different substituents on the morpholinoethyl group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analog 1: 1-(3-Isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

- Substituent : 3-isopropoxypropyl (ether-linked isopropyl group).

- Key Differences: The isopropoxypropyl group introduces lipophilicity due to its alkyl ether structure, contrasting with the polar morpholinoethyl group. No tertiary amine, which may influence pharmacokinetic properties like metabolic stability .

Structural Analog 2: 4-Thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (Base Structure)

- Substituent: None at the 1-position.

- Key Differences: Simpler structure lacking the morpholinoethyl group. Lower molecular weight (182.24 g/mol vs. ~310 g/mol for the morpholinoethyl derivative). Reduced solubility due to the absence of polar substituents. LogP = -0.0060 (indicating moderate hydrophilicity) .

Hypothetical Analog: 1-(2-Piperidinylethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

- Substituent : Piperidinylethyl (six-membered amine ring).

- Key Differences :

- Piperidine lacks oxygen atoms, reducing polarity compared to morpholine.

- Increased basicity due to the secondary amine in piperidine vs. tertiary amine in morpholine.

Data Table: Comparative Analysis

Research Findings and Implications

- Impact of Morpholinoethyl Group: The morpholinoethyl substituent improves solubility and bioavailability compared to alkyl ether analogs (e.g., isopropoxypropyl) due to its polar nature and hydrogen-bonding capacity. This aligns with trends observed in drug design, where morpholine derivatives are often used to enhance pharmacokinetics .

- Thioxo vs. Carbonyl :

The 4-thioxo group increases metabolic stability by resisting hydrolysis compared to carbonyl analogs. However, it may reduce binding affinity in targets requiring strong hydrogen-bond acceptors . - Gaps in Data : Experimental data on biological activity (e.g., enzyme inhibition, cytotoxicity) for these analogs are scarce. Further studies are needed to correlate structural features with functional outcomes.

Biological Activity

The compound 1-(2-morpholinoethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a thioxo derivative of hexahydroquinazolinone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Information

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₁₈N₂OS

- Molecular Weight: 250.36 g/mol

- CAS Number: [Not available in search results]

Structural Representation

The compound features a morpholinoethyl side chain and a thioxo group, contributing to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thioxo derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assays

In vitro studies using MTT assays showed that derivatives with similar structures exhibit IC50 values in the low micromolar range against HepG2 liver cancer cells. For example:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.017 | Induces apoptosis via PI3K/AKT pathway inhibition |

| Compound B | 0.18 | Promotes cell cycle arrest at G2/M phase |

These findings suggest that the thioxo group plays a crucial role in enhancing the anticancer activity by modulating key signaling pathways involved in cell survival and proliferation .

Antioxidant Activity

Thioxo derivatives have also been reported to possess antioxidant properties. Compounds similar to this compound can activate endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH). This activity is beneficial in mitigating oxidative stress associated with cancer progression .

Other Pharmacological Activities

In addition to anticancer effects, thioxo compounds have been studied for their potential anti-inflammatory and antimicrobial properties. The ability to inhibit certain inflammatory pathways makes these compounds candidates for treating conditions characterized by chronic inflammation.

Apoptosis Induction

One of the primary mechanisms through which this compound exerts its biological effects is through apoptosis induction. The compound has been shown to upregulate pro-apoptotic factors such as p53 and downregulate anti-apoptotic proteins like Bcl-2. This dual action leads to enhanced apoptotic signaling within cancer cells.

Cell Cycle Arrest

Research indicates that this compound can cause cell cycle arrest at the G2/M phase. This effect is critical for preventing cancer cell proliferation and is often accompanied by an increase in pre-G1 phase cells indicative of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.